Cas no 1334485-03-8 (Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone)

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone 化学的及び物理的性質
名前と識別子
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- Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone
- Morpholin-4-yl-(3-piperidin-3-yl-isoxazol-4-yl)-methanone
- Methanone, 4-morpholinyl[3-(3-piperidinyl)-4-isoxazolyl]-
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- インチ: 1S/C13H19N3O3/c17-13(16-4-6-18-7-5-16)11-9-19-15-12(11)10-2-1-3-14-8-10/h9-10,14H,1-8H2
- InChIKey: RTZPVRMTDAJXJK-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(C2=CON=C2C2CNCCC2)=O)CC1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 320
- トポロジー分子極性表面積: 67.6
- 疎水性パラメータ計算基準値(XlogP): -0.4
Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610450-1g |
Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone |
1334485-03-8 | 97% | 1g |
¥5593.0 | 2023-04-03 | |
Chemenu | CM494265-1g |
Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone |
1334485-03-8 | 97% | 1g |
$808 | 2024-08-02 |
Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone 関連文献
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanoneに関する追加情報
Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone: A Comprehensive Overview
The compound Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone (CAS No. 1334485-03-8) is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique molecular structure, which incorporates a morpholine ring, a piperidine moiety, and an isoxazole group, all of which contribute to its diverse chemical properties and potential applications.
Recent studies have highlighted the importance of Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone in the development of novel therapeutic agents. The molecule's ability to interact with specific biological targets has been extensively explored, particularly in the context of enzyme inhibition and receptor modulation. Researchers have demonstrated that this compound exhibits potent activity against certain kinases, making it a promising candidate for the treatment of diseases such as cancer and inflammatory disorders.
The synthesis of Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone involves a multi-step process that combines principles from both classical organic chemistry and modern catalytic techniques. The key steps include the formation of the isoxazole ring through a cyclization reaction, followed by the incorporation of the morpholine and piperidine groups. This synthesis pathway has been optimized to ensure high yields and excellent purity, making it suitable for large-scale production.
In terms of physical properties, Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone exhibits a melting point of approximately 165°C and a boiling point of around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile is moderate, while it shows limited solubility in water. These properties make it ideal for use in various chemical reactions and formulations.
The molecular structure of Morpholino(3-(piperidin-3-yli soxazol -4 - yl ) meth an one is further characterized by its conjugated system, which plays a crucial role in its electronic properties. This conjugation not only enhances the compound's stability but also contributes to its ability to absorb light in the ultraviolet region, making it potentially useful in optoelectronic applications.
Recent advancements in computational chemistry have enabled researchers to perform detailed studies on the electronic structure and reactivity of Morpholino(3-(piperidin - 3 - yl ) iso x azo l - 4 - yl ) meth an one. These studies have provided valuable insights into its potential as a building block for more complex molecular architectures. For instance, the compound has been used as a precursor in the synthesis of advanced polymers and hybrid materials with tailored mechanical and thermal properties.
In conclusion, Morpholino( ̃ ( p i p e r i d i n - 3 - y l ) i s o x azo l - 4 - yl ) meth an one (CAS No. 1 , , , , , , , , , , , , , ) stands out as a versatile and intriguing chemical entity with a wide range of potential applications. Its unique combination of structural features, coupled with its promising biological activity, positions it as a key player in future research and development efforts across multiple disciplines.
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